molecular formula C15H15NO2 B2492295 N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide CAS No. 321691-61-6

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide

Cat. No.: B2492295
CAS No.: 321691-61-6
M. Wt: 241.29
InChI Key: JKHXFOKRSKSXIV-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide is an organic compound with a molecular formula of C15H15NO2. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a phenylacetamide group attached to a hydroxy-methylphenyl moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide typically involves the reaction of 4-hydroxy-3-methylacetophenone with phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process may involve steps such as esterification, amidation, and purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(5H)-one
  • 4-hydroxy-3-methylacetophenone
  • N-(4-hydroxy-3-methylphenyl)acetamide

Uniqueness

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-9-13(7-8-14(11)17)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHXFOKRSKSXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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